methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate
Overview
Description
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate is a synthetic organic compound characterized by its unique structure, which includes an acetyl group, a cyano group, and a dimethylamino group attached to a penta-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate can be achieved through a multi-step process involving the following key steps:
Formation of the Penta-2,4-dienoate Backbone: The initial step involves the formation of the penta-2,4-dienoate backbone through a series of condensation reactions. This typically involves the use of aldehydes and ketones as starting materials, which undergo aldol condensation to form the desired diene structure.
Introduction of Functional Groups: The acetyl, cyano, and dimethylamino groups are introduced through subsequent reactions. For example, the acetyl group can be introduced via acetylation using acetic anhydride, while the cyano group can be added through a nucleophilic substitution reaction using cyanide salts. The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl (2E,4Z)-2-acetyl-5-(dimethylamino)penta-2,4-dienoate: Lacks the cyano group, which may affect its reactivity and biological activity.
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(methylamino)penta-2,4-dienoate: Contains a methylamino group instead of a dimethylamino group, which may influence its steric and electronic properties.
Methyl (2E,4Z)-2-acetyl-4-cyano-5-(ethylamino)penta-2,4-dienoate: Contains an ethylamino group, which may alter its solubility and interaction with target molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (2E,4Z)-2-acetyl-4-cyano-5-(dimethylamino)penta-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)10(11(15)16-4)5-9(6-12)7-13(2)3/h5,7H,1-4H3/b9-7-,10-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLIWZNDZAHDR-WRBIUVHKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC(=CN(C)C)C#N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C(=C\N(C)C)\C#N)/C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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